5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:
Formation of the Triazatricyclo Core: The initial step involves the construction of the triazatricyclo core through a cyclization reaction. This can be achieved by reacting appropriate precursors under high-temperature conditions with a suitable catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the triazatricyclo intermediate in the presence of a base like pyridine.
Attachment of the 2-Chlorophenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the 2-chlorophenylmethyl group is attached to the triazatricyclo core using a Lewis acid catalyst such as aluminum chloride.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and imino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones from the benzenesulfonyl group.
Reduction: Amines from the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzenesulfonyl group is particularly significant for interactions with biological macromolecules.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural complexity allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The triazatricyclo core may interact with nucleic acids, affecting gene expression or protein synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar applications but lacks the tricyclic structure.
2-Chlorobenzylamine: Contains the chlorophenylmethyl group but lacks the sulfonyl and triazatricyclo components.
Triazoles: Share the triazole ring but differ in overall structure and functional groups.
Uniqueness
The uniqueness of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of a triazatricyclo core with diverse functional groups, providing a versatile platform for various chemical and biological applications. Its structural complexity allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H19ClN4O3S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19ClN4O3S/c1-16-8-7-13-29-23(16)28-24-19(25(29)31)14-21(34(32,33)18-10-3-2-4-11-18)22(27)30(24)15-17-9-5-6-12-20(17)26/h2-14,27H,15H2,1H3 |
InChI Key |
KSTSQLVIMKYBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.